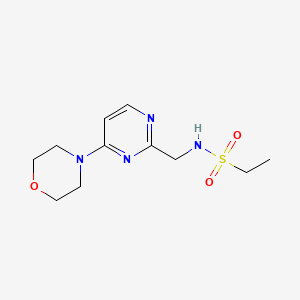

N-((4-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-2-19(16,17)13-9-10-12-4-3-11(14-10)15-5-7-18-8-6-15/h3-4,13H,2,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJHUXVULBIXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide typically involves the reaction of 4-morpholinopyrimidine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted ethanesulfonamide derivatives.

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), thereby reducing the production of pro-inflammatory mediators . The compound forms hydrophobic interactions with the active sites of these enzymes, leading to their inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with sulfonamide-containing pyrimidine derivatives from the evidence:

Key Observations :

- Morpholine Impact: The morpholine group in the target compound likely enhances solubility and pharmacokinetics compared to non-morpholine analogs like the fluorophenyl derivatives . Morpholine’s electron-donating nature may also modulate binding to kinase targets, as seen in kinase inhibitors with morpholine substituents .

Analysis :

- The target compound’s synthesis would likely face challenges in regioselective morpholine attachment to pyrimidine, a step absent in simpler analogs .

- Crystallographic data for morpholine-containing sulfonamides are sparse, but analogs like demonstrate the feasibility of structural characterization.

Patent and Application Trends

- Sulfonamide Diversity : Compounds like N-(4-chlorobenzyl) derivatives and trifluoromethylpyrazole sulfonamides underscore the therapeutic versatility of sulfonamide groups, which the target compound could exploit.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its development as a therapeutic agent. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety linked to an ethanesulfonamide group. Its structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 298.37 g/mol

The presence of the morpholine ring enhances its solubility and bioavailability, which are critical factors for pharmacological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antineoplastic Activity : The compound shows promise as an anticancer agent, particularly against certain types of tumors.

- Antibacterial Properties : Preliminary studies suggest effectiveness against specific bacterial strains.

- Antidiabetic Effects : There is emerging evidence supporting its role in glucose metabolism regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor growth and bacterial proliferation.

- Modulation of Signal Transduction Pathways : It potentially affects pathways related to cell survival and apoptosis, contributing to its antineoplastic effects.

- Metabolic Regulation : It may enhance insulin sensitivity or modulate glucose uptake mechanisms, leading to antidiabetic effects.

Research Findings and Case Studies

A comprehensive analysis of various studies highlights the biological activities and therapeutic potential of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antineoplastic | Inhibition of tumor cell proliferation | |

| Antibacterial | Disruption of bacterial cell wall synthesis | |

| Antidiabetic | Enhancement of insulin sensitivity |

Case Study 1: Anticancer Activity

A study conducted by researchers demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of cyclin D1, a key regulator of the cell cycle.

Case Study 2: Antibacterial Efficacy

Another research effort focused on evaluating the antibacterial properties against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that suggests effective antibacterial action, warranting further investigation into its clinical applications.

In Silico Studies

Recent advancements in computational biology have allowed for the prediction of biological activity through in silico methods. Tools such as SuperPred and SwissADME have been utilized to assess pharmacokinetics and bioavailability, providing insights into how structural modifications might enhance efficacy or reduce toxicity.

Table 2: In Silico Predictions

| Parameter | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Blood-Brain Barrier Penetration | Yes |

Q & A

Q. What are the recommended synthetic routes for N-((4-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:

- Morpholine Substitution : Reacting 2-chloropyrimidine with morpholine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the morpholine moiety .

- Methylation and Sulfonylation : Sequential alkylation of the pyrimidine nitrogen with a methyl group, followed by sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization Parameters : Temperature (60–100°C), reaction time (12–48 hours), and solvent choice (THF, DCM) are critical for yield and purity. Catalytic amounts of tetrabutylammonium hydroxide may enhance reaction efficiency .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of techniques:

- X-ray Crystallography : Resolve the 3D conformation and confirm bond angles/distances (e.g., SHELX programs for refinement ).

- NMR Spectroscopy : Analyze and spectra to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, sulfonamide protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (expected [M+H] ~340–350 Da) .

Q. What are the key physicochemical properties of this compound relevant to in vitro assays?

Methodological Answer: Critical properties include:

- Solubility : Test in DMSO (typically >10 mM) and aqueous buffers (pH 7.4) using UV-Vis or HPLC quantification.

- Lipophilicity (LogP) : Estimate via reverse-phase HPLC (C18 column) or computational tools (e.g., MarvinSketch).

- Stability : Assess under varying pH (1–9) and temperature (4–37°C) over 24–72 hours to guide storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

Methodological Answer: Address discrepancies through:

- Docking Studies : Compare binding modes in kinase targets (e.g., mTOR, PI3K) using Schrödinger Suite or AutoDock. Validate with mutagenesis (e.g., alanine scanning) .

- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm activity .

- Crystallographic Analysis : Co-crystallize with target proteins to resolve steric/electronic mismatches predicted in silico .

Q. What strategies are effective for optimizing the selectivity of this compound against off-target kinases?

Methodological Answer:

- Structural Modifications : Introduce substituents at the pyrimidine C5 position to sterically hinder off-target binding .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-targets. Use IC ratios to guide SAR .

- Metabolite Interference Testing : Incubate with liver microsomes to identify metabolic byproducts that may nonspecifically inhibit kinases .

Q. How should researchers design experiments to analyze data reproducibility in crystallographic studies of this compound?

Methodological Answer:

- Redundancy in Data Collection : Collect multiple datasets (≥3 crystals) to assess unit cell consistency.

- Refinement Software Cross-Check : Compare results from SHELXL and Phenix.refine to identify systematic errors.

- Twinned Data Analysis : Use WinGX to detect twinning and apply Hamilton tests for statistical validation of structural parameters .

Q. What are the challenges in correlating in vitro potency with in vivo efficacy for this sulfonamide derivative?

Methodological Answer: Key challenges and solutions:

- PK/PD Modeling : Measure plasma protein binding (equilibrium dialysis) and clearance rates (LC-MS/MS) to adjust dosing regimens .

- Metabolite Identification : Use -NMR (if fluorinated analogs are synthesized) or HR-MS/MS to track bioactive metabolites .

- Tissue Penetration Studies : Employ MALDI imaging to map compound distribution in target tissues (e.g., tumors) .

Q. How can researchers mitigate synthetic impurities that affect biological activity?

Methodological Answer:

- HPLC Purification : Use gradient elution (ACN/water + 0.1% TFA) to separate regioisomers or sulfonamide byproducts .

- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to detect intermediates and optimize quenching times .

- Impact Assessment : Test purified vs. crude batches in dose-response assays to quantify potency loss due to impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.